Ethyl methacrylate

Catalog No.
S573828
CAS No.
97-63-2
M.F
CH2=C(CH3)COO(C2H5)
C6H10O2
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methacrylate

CAS Number

97-63-2

Product Name

Ethyl methacrylate

IUPAC Name

ethyl 2-methylprop-2-enoate

Molecular Formula

CH2=C(CH3)COO(C2H5)
C6H10O2
C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3

InChI Key

SUPCQIBBMFXVTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C

solubility

5 to 10 mg/mL at 68° F (NTP, 1992)
0.05 M
Slightly soluble in chloroform; miscible with ethanol, ethyl ether
Insoluble in water
In water, 5.4X10+3 mg/L at 25 °C
Solubility in water: poo

Synonyms

Ethyl methacrylate inhibited with 15ppm MeHQ

Canonical SMILES

CCOC(=O)C(=C)C

The exact mass of the compound Ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 68° f (ntp, 1992)0.05 mslightly soluble in chloroform; miscible with ethanol, ethyl etherinsoluble in waterin water, 5.4x10+3 mg/l at 25 °csolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl methacrylate (CAS: 97-63-2) is a highly reactive alkyl methacrylate monomer widely utilized in the synthesis of homopolymers (PEMA) and specialized acrylic copolymers. Positioned structurally between methyl methacrylate (MMA) and butyl methacrylate (BMA), EMA offers an intermediate alkyl chain length that fundamentally alters the physical and mechanical properties of the resulting polymer matrix. It is a clear, volatile liquid characterized by a reactive carbon-carbon double bond that readily undergoes free-radical polymerization. In industrial procurement, EMA is primarily selected as a principal monomer or comonomer to precisely tune glass transition temperature (Tg), improve polymer flexibility, and reduce processing volatility without sacrificing the optical clarity and weatherability inherent to the methacrylate class [1].

Attempting to substitute ethyl methacrylate with its closest structural analogs, methyl methacrylate (MMA) or butyl methacrylate (BMA), frequently results in formulation failure due to extreme shifts in thermomechanical and handling profiles. Replacing EMA with MMA yields a significantly more brittle polymer with a high glass transition temperature (~105°C), which is prone to micro-fracturing in flexible applications , and generates substantially higher volatile organic compound (VOC) emissions during open-vat processing [1]. Conversely, substituting EMA with BMA produces an overly soft, tacky polymer matrix with a Tg near 20°C, lacking the structural integrity required for durable coatings and hard resins . EMA is the necessary choice when a formulation demands intermediate film-forming temperatures, moderate hydrophobicity, and reduced occupational odor exposure.

Thermomechanical Tuning: Homopolymer Glass Transition Temperature (Tg)

The length of the alkyl ester group directly dictates the thermal softening point of the resulting polymer. Poly(ethyl methacrylate) (PEMA) exhibits a homopolymer Tg of approximately 65°C, whereas poly(methyl methacrylate) (PMMA) demonstrates a much higher Tg of 105°C . This 40°C reduction is due to the internal plasticization effect of the ethyl side chain, which increases free volume and polymer chain mobility compared to the rigid methyl group.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataPEMA Tg ≈ 65°C
Comparator Or BaselinePMMA Tg ≈ 105°C
Quantified Difference40°C reduction in Tg
ConditionsHomopolymer thermal analysis via Differential Scanning Calorimetry (DSC)

Allows formulators to achieve lower minimum film-forming temperatures and greater ambient flexibility in coatings without requiring external plasticizers.

Processability and VOC Reduction: Vapor Pressure and Volatility

In open-mold casting, salon applications, and large-scale coating formulations, monomer volatility is a critical procurement metric. Ethyl methacrylate demonstrates a vapor pressure of 20 hPa at 20°C, which is substantially lower than the 37 hPa vapor pressure of methyl methacrylate under identical conditions [1]. Furthermore, EMA has a higher boiling point (117°C) compared to MMA (100°C), resulting in significantly reduced evaporative losses and lower ambient odor generation during processing.

Evidence DimensionVapor Pressure at 20°C
Target Compound Data20 hPa
Comparator Or BaselineMMA: 37 hPa
Quantified Difference~46% reduction in vapor pressure
ConditionsStandard atmospheric pressure at 20°C

Dramatically reduces VOC emissions and occupational odor exposure, making it the mandated choice for indoor, open-air, and cosmetic resin applications.

Moisture Resistance: Aqueous Solubility and Hydrophobicity

The addition of a single methylene unit in the ester side chain significantly alters the water affinity of the monomer and its resulting polymer. Ethyl methacrylate has an aqueous solubility of only 0.469 g/100g at 20°C, whereas methyl methacrylate is more than three times as soluble in water, at 1.53 g/100g [1]. This increased hydrophobicity translates directly to the final polymer, yielding PEMA films and resins that exhibit superior resistance to moisture ingress and hydrolytic degradation compared to PMMA.

Evidence DimensionMonomer solubility in water at 20°C
Target Compound Data0.469 g/100g
Comparator Or BaselineMMA: 1.53 g/100g
Quantified Difference>3x decrease in aqueous solubility
ConditionsAqueous solution at 20°C

Critical for formulating outdoor protective coatings, dental resins, and adhesives that must maintain structural integrity in high-humidity or wet environments.

Low-VOC Cosmetic and Dental Resins

Due to its ~46% lower vapor pressure compared to MMA, EMA is the preferred monomer for artificial nail liquids and dental reline resins. It provides a safer, lower-odor working environment for technicians while delivering the necessary adhesion and intermediate flexibility (Tg ~65°C) to prevent the brittle micro-fracturing common in PMMA-based alternatives [1].

Flexible Protective Coatings and Inks

EMA is heavily utilized as a comonomer in solvent-borne and emulsion paints where PMMA would be too brittle and PBMA too soft. Its intermediate Tg allows for the formulation of coatings with excellent film-forming properties at room temperature without the heavy reliance on leachable external plasticizers .

Moisture-Resistant Adhesives and Sealants

Leveraging its >3x lower aqueous solubility compared to MMA, EMA is an ideal precursor for specialty adhesives and sealants exposed to humid environments. The enhanced hydrophobicity of the ethyl ester group ensures that the cured polymer matrix resists water absorption, thereby maintaining long-term bond strength and hydrolytic stability [2].

Physical Description

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70°F. Boiling point 278°F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless moderately toxic liquid with an acrid odor.

Color/Form

Colorless, liquid

XLogP3

1.9

Boiling Point

243 °F at 760 mm Hg (NTP, 1992)
117.0 °C
117 °C
243°F

Flash Point

60 °F (NTP, 1992)
68 °F (20 °C) (Open cup)
20 °C o.c.
60°F

Vapor Density

3.94 (NTP, 1992) (Relative to Air)
20.59 (Air = 1)
Relative vapor density (air = 1): 3.9
3.94

Density

0.9151 at 68 °F (USCG, 1999)
0.9135 g/cu cm at 20 °C
Relative density (water = 1): 0.91
0.9151

LogP

1.94 (LogP)
log Kow = 1.94
1.94

Odor

Acrid odo

Melting Point

-103 °F (NTP, 1992)
-75 °C
-103°F

UNII

80F70CLT4O

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

14 mm Hg at 36 °F ; 26.2 mm Hg at 73° F; 67.0 mm Hg at 118° F (NTP, 1992)
20.59 mmHg
20.59 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 2
14 mmHg at 36°F, 26.2 mmHg at 73°F, 67 mmHg at 118°F

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol.

Other CAS

97-63-2
9003-42-3

Wikipedia

Ethyl methacrylate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

Reaction of methacrylic acid or methyl methacrylate with ethyl alcohol in the presence of a mineral acid.
... Made by a reaction between ethanol and methyl methacrylate (transesterification). The catalyst is sodium alcoolate. Extraction by methanol.
Commercial production of ... methacrylates, which began in ... 1933 ... from acetone cyanohydrin (ACN) involved conversion of acetone cyanohydrin to alpha-hydroxybutyrate ester followed by dehydration to the methacrylate with phosphorus pentachloride (PCl5). In 1934, a process was patented for converting acetone cyanohydrin to methacrylamide sulfate which is hydrolyzed & esterfied to the methacrylate ester; this process forms the basis for all contemporary commercial methacrylate production. /Methacrylates/

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, ethyl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
... Polymerized esters /of methacrylic acids/ ... especially the methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglass", and "perspex" ... widely used as substitutes for glass ...
Methacrylic acid ... was prepared in 1865 from ethyl methacrylate which was obtained by dehydrating ethyl alpha-hydroxyisobutyrate.
Soft polymers for coating dental prostheses consist of copolymers of 10-50% of an alkyl or alkoxyalkyl ester of acrylic or methacrylic acid & 50-90% of a polymerizable butadiene polymer having an average of approx 2 ethylenically unsaturated end groups. At one step in preparation of the soft polymer, the resultant resin was mixed with 30 wt % ethyl methacrylate & the mixture combined with a dispersion of benzoyl peroxide in oleic acid. The composition was placed on dental prothesis in a thin layer & hardened overnight in a dry oven at 100 °C.

Analytic Laboratory Methods

Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl methacrylate; Matrix: surface- or ground-water; Detection Limit: 0.378 ug/L.
Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry (GC/MS); Analyte: ethyl methacrylate; Matrix: various; Detection Limit: not provided.
Method: EPA-OSW 5030C; Procedure: purge-and-trap; Analyte: ethyl methacrylate; Matrix: water; Detection Limit: not provided.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl methacrylate; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.028 ug/L.
For more Analytic Laboratory Methods (Complete) data for Ethyl methacrylate (14 total), please visit the HSDB record page.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated area away from oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates). Sources of ignition, such as smoking and open flames, are prohibited where ethyl methacrylate is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethyl methacrylate should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of ethyl methacrylate.
Storage temp: below 38 °C (100 °F).
Acrylic resin ... /monomers, such as ethyl methacrylate/ polymerize readily in the presence of light, heat, or catalysts such as benzoyl peroxide; they must be stored ... with inhibitors present to avoid spontaneous & explosive polymerization.
The effectiveness of phenolic inhibitors, eg, monomethyl ether of hydroquinone & hydroquinone, depends on the presence of oxygen. Monomers inhibited with these materials must be stored in air rather than in an inert atmosphere. Contamination must be avoided; eg, moisture may cause rust-initiated polymerization. Temperatures during storage must be kept low to minimize formation of peroxides & other oxidation products. ... In general, the methacrylate monomers should not be stored for longer than 1 year. ... The methacrylic esters may be stored in mild steel (low carbon), stainless steel, or aluminum. /Methacrylate monomers/

Dates

Last modified: 08-15-2023

Explore Compound Types